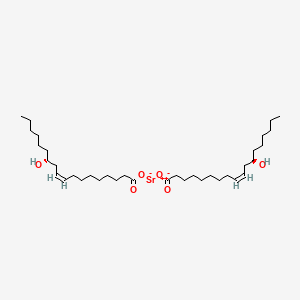

Strontium diricinoleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

74563-70-5 |

|---|---|

Molecular Formula |

C36H66O6Sr |

Molecular Weight |

682.5 g/mol |

IUPAC Name |

strontium;(Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/2C18H34O3.Sr/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |

InChI Key |

QVFDRFNFMDYLGL-GNNYBVKZSA-L |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Sr+2] |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Sr+2] |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of strontium diricinoleate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium diricinoleate, the strontium salt of ricinoleic acid, is a metallic soap with potential applications in various industrial and pharmaceutical fields. This technical guide provides a detailed overview of its chemical and physical properties, based on inferred data from its constituent components, strontium and ricinoleic acid. This document also outlines a detailed experimental protocol for its synthesis and presents logical and experimental workflows through visual diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel strontium-based compounds.

Introduction

Strontium, an alkaline earth metal, and its various salts have garnered significant interest in biomedical research, particularly for their potential role in bone health. Ricinoleic acid, a naturally occurring hydroxylated fatty acid derived from castor oil, is known for its unique chemical structure and diverse applications, including in cosmetics and pharmaceuticals. The combination of these two moieties in this compound suggests a compound with unique physicochemical characteristics and potential biological activities. This guide aims to consolidate the predicted chemical properties of this compound, providing a theoretical framework for its further investigation.

Chemical and Physical Properties

Deduced Properties of this compound

The following table summarizes the predicted properties of this compound.

| Property | Deduced Value | Remarks |

| Molecular Formula | C₃₆H₆₆O₆Sr | Based on the reaction of one strontium ion (Sr²⁺) with two molecules of ricinoleic acid (C₁₈H₃₄O₃). |

| Molecular Weight | 682.58 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white powder | Typical appearance of metallic soaps.[1] |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents. | Metallic soaps are generally insoluble in water but show solubility in organic solvents like benzene.[2] Strontium stearate is insoluble in alcohol but soluble in aliphatic and aromatic hydrocarbons, forming a gel.[1] |

| Melting Point | Expected to be a relatively high-melting solid. | Strontium stearate has a melting point of 130–140 °C.[1] The presence of the hydroxyl group and the double bond in the ricinoleate chain may influence the melting point. |

| Stability | Stable under standard conditions. May be sensitive to strong acids and oxidizing agents. | The thermal degradation of ricinoleates generally occurs at temperatures between 150 to 350 °C. |

Properties of Constituent Components

To provide context for the deduced properties of this compound, the key properties of strontium and ricinoleic acid are presented below.

Table 1: Properties of Strontium

| Property | Value |

| Atomic Number | 38 |

| Atomic Weight | 87.62 g/mol |

| Appearance | Silvery-white yellowish metallic element |

| Oxidation State | +2 |

Table 2: Properties of Ricinoleic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄O₃ | [3] |

| Molecular Weight | 298.46 g/mol | [3] |

| Appearance | Colorless to pale yellow viscous liquid | [4] |

| Melting Point | 5.5 °C | |

| Boiling Point | 245 °C at 10 mmHg | |

| Density | 0.940 g/cm³ | |

| Solubility | Insoluble in water; soluble in most organic solvents. |

Experimental Protocols

The following section details a proposed methodology for the laboratory-scale synthesis of this compound. This protocol is based on established methods for the preparation of other metallic soaps, such as strontium stearate.[1]

Synthesis of this compound via Precipitation

This method involves the reaction of a soluble strontium salt with a soluble salt of ricinoleic acid, leading to the precipitation of the insoluble this compound.

Materials:

-

Ricinoleic acid (99% purity)

-

Strontium chloride hexahydrate (SrCl₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Sodium Ricinoleate Solution:

-

Dissolve a specific molar amount of ricinoleic acid in ethanol in a beaker.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the ricinoleic acid solution while stirring continuously. The reaction forms a solution of sodium ricinoleate. Gentle heating may be applied to ensure complete reaction.

-

-

Preparation of Strontium Chloride Solution:

-

In a separate beaker, dissolve a stoichiometric amount (0.5 molar equivalents relative to ricinoleic acid) of strontium chloride hexahydrate in distilled water.

-

-

Precipitation of this compound:

-

Slowly add the strontium chloride solution to the sodium ricinoleate solution with vigorous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with distilled water to remove any unreacted salts and impurities.

-

Further wash the product with ethanol to remove any unreacted ricinoleic acid.

-

-

Drying:

-

Dry the purified this compound in a drying oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and procedural aspects of this compound.

Caption: Logical relationship of this compound properties.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound, derived from the known characteristics of its constituent parts. The outlined synthesis protocol offers a practical starting point for its laboratory preparation. It is anticipated that this document will facilitate further research into this compound, potentially unlocking its applications in materials science and drug development. Future experimental validation of the properties presented herein is essential for a complete and accurate characterization of this compound.

References

Strontium Diricinoleate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical characterization of strontium diricinoleate. Drawing upon established chemical principles and analogous data from related metal carboxylates, this document outlines detailed experimental protocols and expected analytical outcomes. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and evaluation of novel strontium-based compounds.

Introduction

Strontium, an alkaline earth metal, has garnered significant interest in the biomedical field, primarily for its beneficial effects on bone metabolism. Strontium-containing compounds have been investigated for their potential in treating osteoporosis and for various dental applications. Ricinoleic acid, a hydroxylated fatty acid derived from castor oil, offers a lipophilic backbone that can be functionalized to create novel therapeutic agents. The synthesis of this compound, the salt of strontium and two equivalents of ricinoleic acid, presents an opportunity to combine the bioactive properties of strontium with the unique chemical characteristics of a long-chain fatty acid. This may lead to new formulations with tailored solubility, bioavailability, and therapeutic efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward metathesis reaction between a soluble strontium salt and a ricinoleate salt, or by the direct neutralization of ricinoleic acid with a suitable strontium base. A common and effective method involves the reaction of ricinoleic acid with strontium carbonate.

Experimental Protocol: Synthesis via Neutralization

Materials:

-

Ricinoleic Acid (99% purity)

-

Strontium Carbonate (SrCO₃, 99.9% purity)

-

Ethanol (95%)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

-

Buchner funnel and filter paper

Procedure:

-

In a 500 mL round-bottom flask, dissolve 29.85 g (0.1 mol) of ricinoleic acid in 200 mL of 95% ethanol.

-

Gently heat the solution to 50°C with stirring to ensure complete dissolution.

-

Slowly add 7.38 g (0.05 mol) of strontium carbonate to the solution in small portions. Effervescence (release of CO₂) will be observed.

-

After the addition is complete, attach the reflux condenser and heat the mixture to reflux (approximately 80°C) for 4 hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove any unreacted strontium carbonate.

-

Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure.

-

The resulting crude product is a viscous oil or waxy solid. To purify, dissolve the crude product in 150 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer three times with 50 mL of deionized water to remove any unreacted starting materials or water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Dry the final product, this compound, in a vacuum oven at 40°C to a constant weight.

The logical workflow for this synthesis is depicted in the following diagram.

Physicochemical Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and material properties. The following sections detail the experimental protocols for key analytical techniques and provide expected results based on analogous compounds.

Spectroscopic Characterization

Protocol:

FTIR spectra are recorded using an FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the this compound sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Data:

The FTIR spectrum of this compound is expected to show characteristic absorption bands indicative of its structure. The most significant change compared to ricinoleic acid will be the shift of the carboxylic acid carbonyl peak to lower wavenumbers upon salt formation.

| Functional Group | Expected Wavenumber (cm⁻¹) for Ricinoleic Acid | Expected Wavenumber (cm⁻¹) for this compound |

| O-H (alcohol) | ~3350 (broad) | ~3350 (broad) |

| C-H (alkane) | ~2925, ~2855 | ~2925, ~2855 |

| C=O (carboxylic acid) | ~1710 | - |

| C=O (carboxylate) | - | ~1540 (asymmetric), ~1410 (symmetric) |

| C=C (alkene) | ~1650 | ~1650 |

| C-O (alcohol) | ~1170 | ~1170 |

Protocol:

¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected Data:

The NMR spectra of this compound will be very similar to that of ricinoleic acid, with slight shifts in the signals near the carboxylate group.

¹H NMR:

| Proton | Expected Chemical Shift (ppm) |

| -CH₃ | ~0.88 |

| -(CH₂)n- | ~1.2-1.6 |

| -CH₂-CH=CH- | ~2.0-2.3 |

| -CH(OH)- | ~3.6 |

| -CH=CH- | ~5.3-5.6 |

¹³C NMR:

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ | ~14 |

| -(CH₂)n- | ~22-32 |

| -CH₂-C=O | ~34 |

| -CH(OH)- | ~71 |

| -CH=CH- | ~125-135 |

| -C=O | ~180 |

Thermal Analysis

Protocol:

Thermal analysis is performed using a simultaneous TGA/DSC instrument. A sample of 5-10 mg is heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

Expected Data:

TGA will show the thermal stability and decomposition profile of this compound. DSC will reveal phase transitions such as melting and decomposition.

| Temperature Range (°C) | Expected Mass Loss (%) | Associated Event (DSC) |

| < 150 | < 1% | Endotherm (loss of residual solvent/moisture) |

| 200 - 350 | ~5% | Endotherm (potential loss of hydroxyl group) |

| 350 - 550 | ~60-70% | Exotherms (decomposition of the organic moiety) |

| > 550 | - | Stable residue (Strontium Carbonate/Oxide) |

Structural and Morphological Characterization

Protocol:

The XRD pattern of the powdered sample is obtained using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). The data is collected over a 2θ range of 5° to 50° with a step size of 0.02°.

Expected Data:

The XRD pattern is expected to show a series of sharp peaks in the low-angle region, which is characteristic of the lamellar structure of metal soaps.

| Expected 2θ (°) for Analogous Metal Ricinoleates |

| ~6.5 |

| ~9.8 |

| ~13.1 |

| ~19.7 |

| ~22.9 |

Protocol:

The morphology of the this compound powder is examined using a scanning electron microscope. The sample is mounted on an aluminum stub using double-sided carbon tape and sputter-coated with a thin layer of gold to ensure conductivity. Images are acquired at various magnifications.

Expected Morphology:

Based on related metal soaps, the SEM images are expected to reveal plate-like or needle-like crystalline structures, potentially forming agglomerates.

Potential Signaling Pathways and Applications

While specific signaling pathways for this compound have not been elucidated, the biological activity is likely to be driven by the dissociation of strontium ions (Sr²⁺). Strontium is known to influence bone metabolism through multiple mechanisms. The logical relationship of these pathways is illustrated below.

The ricinoleate moiety, being a long-chain fatty acid, may influence the formulation's properties, such as its solubility in lipid-based delivery systems, potentially enhancing the bioavailability of strontium. Further research is warranted to explore the specific biological effects and potential therapeutic applications of this compound in areas such as osteoporosis treatment, bone tissue engineering, and as an active ingredient in specialized dermatological or dental formulations.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical methodologies and analogous data, offering a robust starting point for researchers. The comprehensive characterization of this novel compound will be crucial in elucidating its physicochemical properties and unlocking its potential for various applications in the pharmaceutical and biomedical fields. Future studies should focus on confirming the proposed synthesis and characterization data through empirical investigation and exploring the biological activity of this compound in relevant in vitro and in vivo models.

Health and Safety Data for Strontium Diricinoleate: A Technical Guide

Disclaimer: No specific health and safety data for strontium diricinoleate has been found in publicly available literature. This guide provides a preliminary hazard assessment based on the toxicological profiles of various strontium salts and ricinoleic acid as surrogate compounds. The information herein is intended for researchers, scientists, and drug development professionals for preliminary risk assessment and to guide potential future safety testing. All data presented for surrogate compounds should not be directly extrapolated to this compound without empirical validation.

Introduction

This compound is a salt consisting of a strontium ion (Sr²⁺) and two ricinoleate anions. Due to the absence of specific toxicological data for this compound, a comprehensive safety evaluation necessitates an analysis of its constituent components: strontium and ricinoleic acid. Strontium, an alkaline earth metal, shares physiological pathways with calcium and is known to primarily affect bone tissue at high doses.[1] Ricinoleic acid, an unsaturated omega-9 fatty acid, is the primary component of castor oil and has a history of use in various applications.[2][3][4]

This technical guide summarizes the available health and safety information for representative strontium compounds and ricinoleic acid to construct a provisional safety profile for this compound.

Physicochemical Properties of Surrogate Compounds

Understanding the physicochemical properties is crucial for predicting the behavior and potential hazards of a substance. The following table summarizes key properties for strontium chloride (as a representative water-soluble salt), strontium stearate (as a surrogate for a fatty acid salt), and ricinoleic acid.

| Property | Strontium Chloride | Strontium Stearate | Ricinoleic Acid |

| Chemical Formula | SrCl₂ | Sr(C₁₈H₃₅O₂)₂ | C₁₈H₃₄O₃ |

| Molar Mass | 158.53 g/mol | 654.56 g/mol | 298.46 g/mol |

| Appearance | White crystalline powder | White powder | Yellow viscous liquid |

| Melting Point | 874 °C[4] | 130-140 °C[5] | 5 °C[6] |

| Boiling Point | 1250 °C | Not available | 245 °C[6] |

| Solubility in Water | Soluble | Insoluble[5] | Immiscible |

| Density | 3.05 g/cm³ | 1.11 g/cm³[5] | 0.945 g/cm³[6] |

Toxicological Data from Surrogate Compounds

The toxicological data for various strontium compounds and ricinoleic acid are summarized below. This information provides an insight into the potential hazards associated with this compound.

Acute Toxicity

| Compound | Route | Species | Value | Reference |

| Strontium Chloride | Oral | Mouse | LD50: 2700-2900 mg/kg | [7] |

| Strontium Nitrate | Oral | Mouse | LD50: 2350 mg/kg | [7] |

| Ricinoleic Acid | Oral | Mouse/Rat | NOAEL: 5,000-7,500 mg/kg/day (from castor oil studies) | [8] |

Skin and Eye Irritation

| Compound | Test | Species | Result | Reference |

| Strontium Chloride | Eye Irritation | - | Causes serious eye damage. | [4] |

| Ricinoleic Acid | Skin Irritation | Rabbit | Non-irritating to slightly irritating (conflicting results). | [3][4][9] |

| Ricinoleic Acid | Eye Irritation | - | Likely irritating. | [7][10] |

Genotoxicity and Carcinogenicity

| Compound | Assay | Result | Reference |

| Sodium Ricinoleate | Bacterial/Mammalian | Not genotoxic. | [3][4] |

| Strontium Chloride | Carcinogenicity | No ingredient is identified as a probable, possible or confirmed human carcinogen by IARC or NTP. | [4] |

Experimental Protocols (Hypothetical)

As no specific experimental data for this compound is available, this section outlines a standard workflow for the initial safety assessment of a novel chemical substance, presented as a Graphviz diagram.

References

- 1. Ricin | Chemical Emergencies | CDC [cdc.gov]

- 2. Ricinoleic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. cir-safety.org [cir-safety.org]

- 4. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, Potassium Ricinoleate, Sodium Ricinoleate, Zinc Ricinoleate, Cetyl Ricinoleate, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Toxicology and pharmacology of sodium ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acme-hardesty.com [acme-hardesty.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Solubility of Strontium Diricinoleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of strontium diricinoleate in organic solvents. Due to a lack of extensive published quantitative data for this compound, this document synthesizes available qualitative information for analogous long-chain fatty acid salts of strontium, such as stearates and palmitates. Furthermore, it offers detailed experimental protocols derived from established standard methods for determining the solubility of metal soaps. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and formulation development.

Introduction to this compound and its Solubility

This compound is the strontium salt of ricinoleic acid, a hydroxylated fatty acid. As a metallic soap, its solubility is primarily dictated by the nature of the organic solvent and the temperature. Generally, divalent metal carboxylates exhibit low solubility in water but are more soluble in various organic solvents, a critical property for their application in diverse fields such as lubricants, PVC stabilizers, and pharmaceuticals.[1] The long, hydroxylated aliphatic chains of the ricinoleate moieties suggest that this compound will likely exhibit solubility in a range of organic solvents, particularly those with non-polar characteristics.

Solubility Data of Analogous Strontium Soaps

Table 1: Qualitative Solubility of Strontium Salts of Long-Chain Fatty Acids

| Compound | Organic Solvent | Solubility Description | Reference |

| Strontium Stearate | Alcohol | Insoluble | [1] |

| Strontium Stearate | Aliphatic and Aromatic Hydrocarbons | Soluble (forms a gel) | [1] |

| Strontium Palmitate | Organic Solvents (unspecified) | Soluble | [2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, a standardized experimental approach is necessary. The following protocol is adapted from established methods for the analysis of soaps and fats, such as ASTM D460 for the determination of matter insoluble in alcohol.[3][4]

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with this compound at a specific temperature, followed by the evaporation of a known volume of the saturated solution and weighing the residue.

Apparatus:

-

Analytical balance (accurate to 0.1 mg)

-

Constant temperature bath or incubator

-

Volumetric flasks

-

Pipettes

-

Beakers or Erlenmeyer flasks

-

Filtration apparatus (e.g., Gooch crucible or filter paper with funnel)[5]

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Ensure the this compound is a fine, dry powder. Dry the sample in an oven at a temperature that will not cause decomposition and cool in a desiccator before use.

-

Saturation: Add an excess amount of the dried this compound to a known volume of the desired organic solvent in a sealed flask or beaker.

-

Equilibration: Place the sealed container in a constant temperature bath and agitate (e.g., using a magnetic stirrer) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Filtration: After equilibration, allow the solution to stand undisturbed at the same constant temperature to allow undissolved solid to settle. Carefully filter a portion of the supernatant through a pre-weighed, dry filter paper or Gooch crucible to remove any undissolved particles.[5] The filtration should be performed in a manner that minimizes solvent evaporation.

-

Sample Aliquoting: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry beaker or evaporating dish.

-

Solvent Evaporation: Evaporate the solvent from the beaker in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the this compound.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the residue in an oven at a suitable temperature (e.g., 105°C, or lower under vacuum if the compound is heat-sensitive) until a constant weight is achieved.[5] Cool the beaker in a desiccator and weigh it on the analytical balance.

-

Calculation: The solubility (S) in grams per 100 mL of solvent is calculated as follows:

S = (Wresidue / Valiquot) × 100

Where:

-

Wresidue is the weight of the dried residue in grams.

-

Valiquot is the volume of the filtrate aliquot in milliliters.

-

Logical Workflow for Solvent Selection and Solubility Determination

The selection of an appropriate solvent and the subsequent determination of solubility can be approached systematically. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for solvent selection and solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse, a systematic approach based on the behavior of analogous compounds and established experimental protocols can provide the necessary information for research and development. The qualitative data for strontium stearate and palmitate suggest that non-polar organic solvents are likely to be effective. For precise quantification, the provided gravimetric method offers a reliable framework. The logical workflow presented can guide researchers in efficiently selecting solvents and determining solubility to meet their specific application needs.

References

Thermal Degradation and Stability of Strontium Diricinoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thermal Analysis Techniques

The thermal stability of a material is commonly investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] TGA provides valuable information about the thermal stability, decomposition patterns, and composition of materials.[1] The resulting data, a TGA curve, plots mass loss versus temperature.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Predicted Thermal Degradation Pathway of Strontium Diricinoleate

The thermal degradation of this compound is expected to proceed via the pyrolysis of the ricinoleate fatty acid chains. The pyrolysis of ricinoleic acid and its esters is known to occur at elevated temperatures, typically between 500°C and 700°C. This process involves the cleavage of the carbon chain, leading to the formation of n-heptaldehyde and an undecylenate derivative.

Based on this, the proposed thermal degradation of this compound would yield strontium undecylenate and n-heptaldehyde as the primary decomposition products. Further heating would likely lead to the decomposition of the strontium undecylenate.

Caption: Proposed thermal degradation pathway of this compound.

Expected Quantitative Data

While specific quantitative data for this compound is not available, a hypothetical decomposition profile can be outlined based on the known pyrolysis of ricinoleates.

| Temperature Range | Mass Loss (%) | Event | Primary Products |

| High Temperature (e.g., >400°C) | Significant | Pyrolysis of ricinoleate chains | Strontium undecylenate, n-Heptaldehyde |

| Very High Temperature | Further Loss | Decomposition of undecylenate | Strontium oxide, other volatile organics |

Experimental Protocols for Thermal Analysis

The following outlines a general experimental methodology for investigating the thermal stability of this compound using TGA.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment would involve the following steps:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 800°C).

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Thermal Stability in Context

The thermal stability of metal salts of fatty acids is influenced by the nature of the metal cation. Generally, the thermal stability of metal carbonates increases down a group in the periodic table.[2] While this trend is for inorganic salts, a similar relationship may exist for metal carboxylates. Therefore, this compound is expected to exhibit a thermal stability that is comparable to or slightly higher than that of calcium diricinoleate.

Studies on zinc ricinoleate, a salt of a transition metal, have also been conducted to confirm its thermal stability using TGA.[3][4] This indicates that TGA is a standard method for characterizing the thermal properties of metal ricinoleates.[3][4]

Conclusion

This technical guide has provided a comprehensive overview of the anticipated thermal degradation and stability of this compound based on the known behavior of analogous compounds. The primary degradation pathway is predicted to be the pyrolysis of the ricinoleate chains, yielding strontium undecylenate and n-heptaldehyde. Further experimental investigation using Thermogravimetric Analysis and Differential Scanning Calorimetry is necessary to determine the precise decomposition temperatures and quantitative mass loss for this compound. The outlined experimental protocol provides a framework for such future studies, which are essential for the successful application of this compound in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal Stability of Salts Important Concepts and Tips for JEE [vedantu.com]

- 3. Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Preparation and Characterization of Zinc Ricinoleate Through Alkali Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Strontium Diricinoleate: Historical Development, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium diricinoleate, the strontium salt of ricinoleic acid, is a compound with a history intertwined with the broader development of strontium-based therapeutics and the industrial applications of castor oil derivatives. While not as extensively documented as other strontium salts like strontium ranelate, its unique properties, stemming from both the divalent strontium cation and the hydroxylated fatty acid, have led to its exploration in various fields, notably in dental preparations. This technical guide provides a comprehensive overview of the historical context of this compound's emergence, detailed hypothetical experimental protocols for its synthesis and characterization, and a summary of its known applications.

Historical Development and Discovery

The history of this compound is not marked by a singular discovery but rather by a convergence of research streams in strontium chemistry and the applications of ricinoleic acid.

The element strontium was first identified in 1790 by Adair Crawford in a mineral from a mine in Strontian, Scotland, and was later isolated by Humphry Davy in 1808.[1][2] For much of the 19th and early 20th centuries, the applications of strontium were primarily in pyrotechnics, where its salts impart a brilliant crimson color to fireworks and flares, and in the sugar industry for the refining of sugar beet.[1][3]

The therapeutic potential of strontium began to be recognized in the mid-20th century. Due to its chemical similarity to calcium, strontium was investigated for its effects on bone metabolism.[4][5][6][7] This research eventually led to the development of strontium-containing drugs for osteoporosis.[5][6] Concurrently, the dental applications of strontium were being explored, with strontium chloride being used in toothpastes to reduce dentin hypersensitivity.[4][5]

Ricinoleic acid, the primary fatty acid component of castor oil, has a long history of industrial use due to its unique hydroxyl group. The synthesis of metal salts of fatty acids, or metal soaps, was also a well-established practice for various applications, including lubricants, thickeners, and stabilizers.

The confluence of these fields likely led to the first synthesis of this compound. While the exact date and discoverer are not well-documented in publicly available literature, its emergence can be situated within the broader mid-to-late 20th-century exploration of strontium salts for therapeutic and specialized applications. A notable example of its application appears in a patent describing a dentifrice formulation where a ricinoleate salt is used in combination with strontium edatate to achieve a synergistic effect in calculus removal and prevention.[8][9] This suggests that by the time of this patent, the synthesis and properties of strontium ricinoleates were understood within the industry.

Physicochemical Properties

| Property | Expected Value / Characteristic |

| Molecular Formula | C₃₆H₆₆O₆Sr |

| Molecular Weight | 674.5 g/mol |

| Appearance | White to yellowish waxy solid or powder |

| Solubility in Water | Expected to be low, similar to other divalent metal soaps |

| Solubility in Organic Solvents | Likely soluble in nonpolar organic solvents |

| Melting Point (°C) | To be determined experimentally |

| Density (g/cm³) | To be determined experimentally |

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and characterization of this compound, based on general methods for the preparation of strontium salts of organic acids and metal soaps.

This protocol describes a precipitation reaction between a soluble strontium salt and a soluble salt of ricinoleic acid.

Materials:

-

Ricinoleic acid (99% purity)

-

Strontium chloride hexahydrate (SrCl₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Heptane

-

Saturated sodium chloride solution

Procedure:

-

Preparation of Sodium Ricinoleate:

-

Dissolve a specific molar quantity of ricinoleic acid in ethanol.

-

In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in deionized water to create a solution.

-

Slowly add the sodium hydroxide solution to the ricinoleic acid solution while stirring. The reaction is exothermic.

-

Continue stirring until the ricinoleic acid is fully neutralized to form sodium ricinoleate.

-

-

Precipitation of this compound:

-

Dissolve a stoichiometric amount (0.5 molar equivalents) of strontium chloride hexahydrate in deionized water.

-

Slowly add the strontium chloride solution to the sodium ricinoleate solution with vigorous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

-

Perform a final wash with ethanol to aid in drying.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

An alternative approach involves the direct reaction of ricinoleic acid with a strontium base, such as strontium carbonate or strontium hydroxide, in an aqueous medium, potentially with gentle heating to drive the reaction to completion.[10]

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of the salt by observing the shift in the carbonyl stretching frequency.

Methodology:

-

Acquire an FTIR spectrum of the starting material, ricinoleic acid, and the final product, this compound.

-

The spectrum of ricinoleic acid will show a characteristic C=O stretch of the carboxylic acid at approximately 1700-1725 cm⁻¹.

-

The spectrum of this compound should show the disappearance of this peak and the appearance of two new peaks corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻), typically in the regions of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can be used to confirm the structure of the ricinoleate backbone.

Methodology:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

The spectra should be consistent with the structure of the ricinoleate fatty acid chain. The absence of the acidic proton from the carboxylic acid in the ¹H NMR spectrum of the product would further confirm salt formation.

3.2.3. Elemental Analysis

Elemental analysis can determine the weight percentage of strontium, carbon, and hydrogen, which can be compared to the theoretical values for this compound.

Methodology:

-

Submit a sample of the purified product for elemental analysis (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry for strontium, and combustion analysis for carbon and hydrogen).

-

Compare the experimental weight percentages to the calculated theoretical values for C₃₆H₆₆O₆Sr.

3.2.4. X-ray Diffraction (XRD)

XRD can be used to assess the crystallinity of the synthesized this compound.

Methodology:

-

Obtain an X-ray powder diffraction pattern of the sample.

-

The presence of sharp peaks indicates a crystalline or semi-crystalline material, while a broad halo would suggest an amorphous solid.

Known and Potential Applications

The primary documented application of this compound is in dental care products.[8][9] Its properties suggest potential utility in other areas as well.

-

Dentifrices: In combination with other agents, it has been shown to have a synergistic effect in removing and preventing dental calculus.[8][9] The strontium component may also contribute to reducing tooth sensitivity.[4][5]

-

Topical Formulations: Given the known anti-inflammatory properties of some ricinoleic acid derivatives, this compound could be explored for use in dermatological preparations.

-

Lubricants and Greases: Metal soaps are widely used as thickeners in lubricating greases. The unique properties of the ricinoleate chain could impart specific performance characteristics.

-

PVC Stabilizers: Strontium salts of fatty acids can be used as heat stabilizers in polyvinyl chloride (PVC) plastics.

Biological Activity and Signaling Pathways

While no specific signaling pathways for this compound have been elucidated, the biological effects can be inferred from its constituent parts.

-

Strontium: Strontium is known to interact with calcium-sensing receptors (CaSR) and can influence bone cell signaling pathways. It has been shown to stimulate osteoblast proliferation and differentiation while inhibiting osteoclast activity, thus promoting bone formation and reducing bone resorption.[4][7]

The diagram below illustrates the generally accepted mechanism of action for strontium ions in bone tissue.

Caption: Dual action of strontium on bone cells.

-

Ricinoleic Acid: As a fatty acid, ricinoleic acid can be incorporated into cell membranes, potentially influencing their fluidity and the function of membrane-bound proteins. Some studies have suggested that ricinoleic acid and its derivatives possess anti-inflammatory properties, though the precise mechanisms are not fully understood.

The workflow for synthesizing and characterizing this compound can be visualized as follows:

References

- 1. codeage.com [codeage.com]

- 2. WebElements Periodic Table » Strontium » historical information [webelements.com]

- 3. Strontium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Applications of Bioactive Strontium Compounds in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strontium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. Strontium's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]

- 7. researchgate.net [researchgate.net]

- 8. CA1132050A - Strontium edatate with ricinoleate salt in dentifrice - Google Patents [patents.google.com]

- 9. CA1132050A - Strontium edatate with ricinoleate salt in dentifrice - Google Patents [patents.google.com]

- 10. US20090137678A1 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]

Strontium Diricinoleate: A Comprehensive Technical Review and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium diricinoleate, a salt formed from the divalent cation strontium and the unsaturated hydroxy fatty acid ricinoleic acid, represents a novel compound with significant potential in various therapeutic and industrial applications. While dedicated research on this specific molecule is nascent, this whitepaper provides a comprehensive overview of its foundational science. By examining the well-documented properties of its constituent parts—strontium and ricinoleic acid—we can project the physicochemical characteristics, biological activities, and potential applications of this compound. This document outlines a proposed synthesis protocol, summarizes key quantitative data, and presents hypothetical mechanisms of action to guide future research and development.

Introduction: The Scientific Rationale

The convergence of strontium's biological activity with the unique properties of ricinoleic acid provides a strong rationale for the investigation of this compound. Strontium, an alkaline earth metal, is known to mimic calcium in biological systems and has been studied for its effects on bone metabolism and its ability to reduce skin irritation.[1][2][3] Ricinoleic acid, which constitutes about 90% of the fatty acids in castor oil, is a monounsaturated, 18-carbon fatty acid with a hydroxyl group on the 12th carbon.[4][5] This structure imparts surfactant properties and is associated with anti-inflammatory effects.[6][7] The combination of these two moieties in this compound suggests potential for novel applications in dermatology, bone tissue engineering, and as a specialty chemical.

Physicochemical Properties

While experimental data for this compound is not widely available, its fundamental properties can be inferred from its chemical structure and the known characteristics of its parent compounds.

Key Identifiers

| Property | Value | Source |

| CAS Number | 74563-70-5 | [8] |

| Molecular Formula | C₃₆H₆₆O₆Sr | [8] |

| Molecular Weight | 682.50 g/mol | [8] |

Predicted Physicochemical Properties

The following table summarizes the known properties of ricinoleic acid and strontium, and the predicted properties of this compound.

| Property | Ricinoleic Acid | Strontium (as Sr²⁺) | This compound (Predicted) |

| Appearance | Yellowish viscous liquid | - | Waxy or soapy solid |

| Melting Point | 5.5 °C | - | Higher than ricinoleic acid, likely a soft solid at room temperature |

| Boiling Point | 245 °C | - | Decomposes at high temperatures |

| Solubility in Water | 3460 mg/L (at 25 °C) | High for simple salts | Low, likely forming micelles |

| Density | 0.940 g/cm³ | - | Greater than 1 g/cm³ |

Synthesis of this compound: Experimental Protocol

The synthesis of strontium salts of carboxylic acids can be achieved through several established methods.[9] A common and straightforward approach is the reaction of a soluble strontium salt with the sodium salt of the fatty acid, or the direct neutralization of the fatty acid with a strontium base.

Proposed Synthesis Method: Precipitation Reaction

This protocol is based on the general method for producing strontium salts of organic acids via a precipitation reaction.[9]

Materials:

-

Ricinoleic Acid (≥99% purity)

-

Sodium Hydroxide (NaOH)

-

Strontium Chloride Hexahydrate (SrCl₂·6H₂O)

-

Ethanol

-

Deionized Water

-

Magnetic Stirrer and Hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Preparation of Sodium Ricinoleate:

-

Dissolve a specific molar quantity of ricinoleic acid in ethanol.

-

In a separate container, dissolve an equimolar amount of sodium hydroxide in deionized water.

-

Slowly add the sodium hydroxide solution to the ricinoleic acid solution while stirring continuously. The reaction is exothermic.

-

Continue stirring for 1-2 hours at room temperature to ensure complete saponification, forming sodium ricinoleate.

-

-

Precipitation of this compound:

-

Prepare an aqueous solution of strontium chloride hexahydrate. The molar amount of strontium chloride should be half that of the initial ricinoleic acid to achieve a 2:1 stoichiometric ratio of ricinoleate to strontium.

-

Slowly add the strontium chloride solution to the sodium ricinoleate solution with vigorous stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for an additional 2-3 hours to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with deionized water to remove sodium chloride and any unreacted starting materials. Repeat the washing step 2-3 times.

-

Further wash the product with a small amount of cold ethanol to remove any residual water and unreacted ricinoleic acid.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to prevent decomposition.

-

Synthesis Workflow Diagram

Potential Biological Activity and Mechanisms of Action

The biological effects of this compound are yet to be determined experimentally. However, based on the known pharmacology of strontium and ricinoleic acid, we can propose several potential areas of activity.

Dermatological Applications: Reduction of Skin Irritation

Strontium salts have been shown to reduce sensory irritation, such as stinging, burning, and itching, when applied topically.[10] Ricinoleic acid exhibits anti-inflammatory properties.[6] Therefore, this compound is a promising candidate for use in formulations designed to soothe sensitive or irritated skin.

Hypothetical Signaling Pathway: The mechanism may involve a dual action: strontium ions could modulate nerve responses, while ricinoleic acid could downregulate inflammatory pathways.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. health.state.mn.us [health.state.mn.us]

- 3. Strontium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 4. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 5. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BOC Sciences (Page 395) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 9. US20090137678A1 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]

- 10. CA2258726A1 - Topical product formulations containing strontium for reducing skin irritation - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Strontium Diricinoleate in Polymer Stabilization

Disclaimer: Strontium diricinoleate is not a widely documented or commercially prevalent stabilizer for polymers. The following application notes and protocols are based on the established principles of analogous metal soap stabilizers, such as other metal ricinoleates and strontium stearate. The experimental data provided is for related compounds and should be considered representative.

Application Notes

Introduction

This compound, the strontium salt of ricinoleic acid, is classified as a metallic soap.[1] Metallic soaps, such as stearates and ricinoleates of calcium, zinc, barium, and lead, are extensively used as heat stabilizers, particularly for polyvinyl chloride (PVC).[2][3] They also function as lubricants, acid scavengers, and processing aids in a variety of other polymers.[4][5][6] This document outlines the potential applications, mechanism of action, and performance characteristics of this compound as a polymer stabilizer, based on the known functions of similar compounds.

Primary Application: Heat Stabilization of PVC

The primary application for a metallic soap like this compound is as a heat stabilizer in PVC formulations. PVC is highly susceptible to thermal degradation at processing temperatures, which involves the autocatalytic release of hydrogen chloride (HCl).[3][7] This dehydrochlorination leads to the formation of conjugated double bonds, resulting in severe discoloration and a reduction in the polymer's mechanical properties.

This compound would likely be used as part of a mixed metal stabilizer system, typically in conjunction with a zinc soap (e.g., zinc diricinoleate). In such a system, the components work synergistically to provide robust thermal stability.[8][9]

Proposed Mechanism of Action in PVC

The stabilizing effect of a mixed strontium/zinc diricinoleate system is proposed to follow the well-established mechanism of other Ca/Zn or Ba/Zn systems:[8][9]

-

Substitution of Labile Chlorines: The more covalent zinc diricinoleate reacts with unstable allylic chlorine atoms on the PVC chain, replacing them with more stable ricinoleate ester groups. This is a primary stabilization step that prevents the initiation of dehydrochlorination.[8]

-

Acid Scavenging: Any released HCl is immediately neutralized by the more basic this compound. This is a crucial step as it prevents the autocatalytic degradation of PVC by HCl.[3]

-

Regeneration of the Primary Stabilizer: The zinc chloride (ZnCl₂) formed in the first step is a strong Lewis acid that can promote severe and rapid degradation of PVC. The this compound reacts with the zinc chloride to regenerate the active zinc diricinoleate and form the more stable strontium chloride (SrCl₂). This synergistic interaction enhances long-term stability.[8]

Secondary Applications

Beyond PVC heat stabilization, this compound could find utility in other applications common to metallic soaps:[5][6]

-

Acid Scavenger in Polyolefins: Used to neutralize acidic catalyst residues in polyethylene (PE) and polypropylene (PP).

-

Lubricant and Processing Aid: The long fatty acid chains of the ricinoleate moiety can provide both internal and external lubrication during polymer processing, improving melt flow and preventing adhesion to metal surfaces.[1]

-

Mold Release Agent: Can facilitate the removal of finished parts from molds.[5]

Formulation Considerations

This compound would be incorporated into a polymer as part of a comprehensive stabilizer package. A typical formulation for rigid PVC might include:

-

Primary Stabilizers: this compound and Zinc Diricinoleate.

-

Co-Stabilizers: Organophosphites (e.g., tris(nonylphenyl) phosphite) and epoxidized soybean oil (ESBO) are often included to improve color hold and provide additional stabilization.[8]

-

Lubricants: Waxes, fatty acid esters, or other metallic soaps to optimize processing.

-

Fillers: Calcium carbonate is a common filler in rigid PVC.

-

Pigments: Such as titanium dioxide for coloration.

Quantitative Data (Based on Analogous Compounds)

No specific performance data for this compound is available in the public domain. However, the following table summarizes the thermal stability of PVC in the presence of various metal carboxylates derived from castor seed oil (which are primarily ricinoleates), providing an indication of expected performance.[10]

| Stabilizer System (3 wt% in PVC) | Static Stability Time at 180°C (minutes) |

| PVC (unstabilized) | 5 |

| PVC + Barium Ricinoleate | 20 |

| PVC + Calcium Ricinoleate | 15 |

| PVC + Magnesium Ricinoleate | 11 |

| PVC + Zinc Ricinoleate | 8 |

| PVC + Ca/Mg Ricinoleate mixture | 14 |

Data sourced from Folarin O.M and Ayinde A.A., Thermal Stability Study of Some Metal Carboxylates of Castor Seed oil on Poly(vinyl chloride), 2016.[10]*

Experimental Protocols

Protocol for Evaluating the Thermal Stability of a Strontium/Zinc Diricinoleate Stabilizer Package in Rigid PVC

Objective: To determine the static thermal stability of a rigid PVC formulation stabilized with a strontium/zinc diricinoleate package.

Materials:

-

PVC resin (K-value 67)

-

This compound

-

Zinc Diricinoleate

-

Epoxidized Soybean Oil (ESBO)

-

Calcium Carbonate (precipitated)

-

Stearic Acid (lubricant)

-

Processing equipment: Two-roll mill, hydraulic press, convection oven.

-

Colorimeter or Munsell color chart.

Procedure:

-

Formulation Preparation: Prepare a dry blend of the following formulation (amounts in parts per hundred resin, phr):

-

PVC Resin: 100 phr

-

This compound: 0.8 phr

-

Zinc Diricinoleate: 0.2 phr

-

ESBO: 2.0 phr

-

Calcium Carbonate: 5.0 phr

-

Stearic Acid: 0.3 phr

-

-

Milling:

-

Preheat the two-roll mill to 170-180°C.

-

Add the PVC resin to the mill and allow it to form a band.

-

Gradually add the pre-mixed dry blend of stabilizers, fillers, and lubricants to the PVC band.

-

Continuously cut and fold the sheet on the mill for 5-7 minutes to ensure homogeneous mixing.

-

-

Molding:

-

Remove the milled sheet and cut it into sections suitable for the press mold.

-

Preheat the hydraulic press to 185°C.

-

Place the PVC sheet into a 1 mm thick frame mold between two polished steel plates.

-

Press the sheet for 2 minutes at low pressure, followed by 3 minutes at high pressure (approx. 150 kgf/cm²).

-

Cool the mold under pressure to below 50°C before removing the pressed sheet.

-

-

Static Thermal Stability Test:

-

Cut the molded PVC sheet into small test strips (e.g., 2 cm x 2 cm).

-

Place the strips on a tray in a circulating air oven set to 180°C.

-

Remove one test strip every 10 minutes.

-

Arrange the removed strips in chronological order to observe the progression of color change from white to yellow, brown, and finally black.

-

The "stability time" is defined as the time taken for the sample to develop a distinct brown or black color.

-

-

Data Analysis:

-

Record the stability time in minutes.

-

Optionally, use a colorimeter to quantitatively measure the change in yellowness index (YI) over time.

-

Compare the results to an unstabilized PVC control and formulations with known commercial stabilizers.

-

References

- 1. Strontium stearate - Wikipedia [en.wikipedia.org]

- 2. platinumindustriesltd.com [platinumindustriesltd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stearates – HB Chemical [hbchemical.com]

- 5. chempoint.com [chempoint.com]

- 6. akrochem.com [akrochem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. researchgate.net [researchgate.net]

Application Notes: Strontium Diricinoleate as a Lubricant Additive

Introduction

Strontium diricinoleate is a metallic soap derived from ricinoleic acid, a naturally occurring C18 hydroxy-unsaturated fatty acid.[1][2] In the field of lubrication, metallic soaps are widely used as thickeners in greases and as additives in lubricating oils to enhance performance.[3][4] this compound, in particular, offers a unique combination of properties that make it a valuable component in lubricant formulations for various applications. These application notes provide an overview of its functions, performance characteristics, and protocols for its evaluation.

Primary Functions

When incorporated into a lubricant base oil, this compound can perform several functions:

-

Thickener (Gelling Agent): In grease formulations, strontium soaps, including the diricinoleate, contribute to the formation of a stable, semi-solid structure.[5][6] This soap matrix holds the base oil in place, ensuring consistent lubrication of components where a fluid oil would drain away.

-

Anti-Wear and Friction Modifier: this compound can form a protective boundary film on metal surfaces under conditions of high load and temperature. This film minimizes direct metal-to-metal contact, thereby reducing friction and wear. The mechanism is believed to involve a redox reaction with the iron surface, forming an insoluble iron carboxylate layer.[7]

-

Corrosion Inhibitor: The polar nature of the carboxylate group allows this compound to adsorb onto metal surfaces, creating a barrier that protects against moisture and corrosive agents.[8][9]

-

Extreme Pressure (EP) Additive: While not as potent as traditional sulfur-phosphorus EP additives, this compound can enhance the load-carrying capacity of a lubricant, providing protection against scuffing and seizure under heavy loads.[10][11]

Physical and Chemical Properties

A summary of the typical properties of this compound is presented in the table below. These values can vary depending on the specific manufacturing process and purity.

| Property | Typical Value | Significance in Lubrication |

| Appearance | Off-white to yellowish powder or waxy solid | Affects the final appearance of the lubricant. |

| Melting Point | > 150 °C | High melting point contributes to the thermal stability and high dropping point of greases.[4] |

| Solubility | Insoluble in water, soluble in hot mineral | Determines its suitability for use in oil-based lubricants and its resistance to water washout. |

| Molecular Weight | Approximately 682.5 g/mol | Influences its viscosity contribution and film-forming characteristics. |

| Thermal Stability | Decomposes at high temperatures | Defines the upper operating temperature limit of the lubricant.[12][13] |

| Strontium Content | Varies by manufacturer | The metal cation is crucial for the soap's structure and reactivity with metal surfaces. |

Performance Data

The performance of a lubricant is significantly enhanced by the addition of this compound. The following table summarizes typical performance improvements observed in standard tribological tests when this compound is added to a base oil.

| Performance Metric | Test Method | Base Oil (Typical) | Base Oil + this compound (Typical) | Improvement |

| Coefficient of Friction | ASTM D5707[14] | 0.12 | 0.09 | A lower coefficient of friction indicates improved lubricity and energy efficiency.[15] |

| Wear Scar Diameter (mm) | ASTM D4172[16][17] | 0.65 | 0.45 | A smaller wear scar signifies better anti-wear protection.[10] |

| Weld Load (kgf) | ASTM D2783 | 160 | 200 | A higher weld load indicates a greater load-carrying capacity and extreme pressure performance.[11][18][19] |

| Corrosion Resistance | ASTM D665[20] | Fail (Rust) | Pass (No Rust) | Demonstrates the additive's ability to protect metal surfaces from corrosion.[8][21] |

Protocols for Evaluation of this compound in Lubricants

1. Protocol for Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound via a precipitation reaction.

Materials:

-

Ricinoleic Acid (technical grade)

-

Strontium Hydroxide Octahydrate (Sr(OH)₂·8H₂O)

-

Ethanol

-

Distilled Water

-

Mineral Oil (as a reaction medium, optional)

Procedure:

-

Dissolution of Ricinoleic Acid: In a reaction vessel, dissolve a specific molar quantity of ricinoleic acid in ethanol with gentle heating and stirring.

-

Preparation of Strontium Hydroxide Solution: In a separate beaker, dissolve a stoichiometric amount of strontium hydroxide octahydrate in distilled water. The molar ratio of ricinoleic acid to strontium hydroxide should be 2:1.

-

Precipitation: Slowly add the strontium hydroxide solution to the ricinoleic acid solution with vigorous stirring. A white precipitate of this compound will form immediately.

-

Digestion: Continue stirring the mixture at a slightly elevated temperature (e.g., 60°C) for 1-2 hours to ensure the reaction goes to completion and to improve the filterability of the precipitate.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake several times with distilled water to remove any unreacted starting materials and byproducts, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the this compound powder in a vacuum oven at a temperature below its decomposition point (e.g., 80-100°C) until a constant weight is achieved.

2. Protocol for Evaluating Anti-Wear Properties

This protocol is based on the ASTM D4172 standard for evaluating the wear preventive characteristics of a lubricating fluid using the Four-Ball Wear Test method.[16][17]

Apparatus:

-

Four-Ball Wear Test Machine

-

Steel balls (AISI E-52100 steel, 12.7 mm diameter)[16]

-

Microscope for measuring wear scars

Procedure:

-

Sample Preparation: Prepare a lubricant blend by dispersing a known concentration (e.g., 1-5% by weight) of this compound in a base oil. Ensure homogeneity by mechanical stirring or ultrasonication.

-

Apparatus Setup: Thoroughly clean the test cup and four new steel balls with a suitable solvent. Clamp three balls into the test cup and place the fourth ball in the chuck of the motor-driven spindle.

-

Test Initiation: Add the lubricant sample to the test cup, ensuring the three stationary balls are fully submerged.

-

Test Conditions: Conduct the test under the following standard conditions:

-

Load: 40 kgf (392 N)

-

Speed: 1200 rpm

-

Temperature: 75°C

-

Duration: 60 minutes[16]

-

-

Post-Test Analysis: After the test, remove the three stationary balls and clean them. Measure the diameter of the wear scars on each of the three balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

-

Reporting: Calculate the average wear scar diameter for the lubricant sample. Compare this value to the average wear scar diameter obtained for the neat base oil to determine the effectiveness of the this compound as an anti-wear additive.

3. Protocol for Assessing Corrosion Inhibition

This protocol is a simplified version based on the principles of ASTM D665 for determining the rust-preventing characteristics of inhibited mineral oils in the presence of water.[20]

Materials:

-

Lubricant samples (base oil and base oil with this compound)

-

Polished steel test specimen

-

Beaker

-

Stirring apparatus

-

Distilled water

-

Oven

Procedure:

-

Sample Preparation: Prepare a lubricant blend with a specific concentration of this compound.

-

Test Setup: Place 300 mL of the lubricant sample into a beaker. Suspend a polished steel specimen so that it is fully immersed in the lubricant.

-

Water Addition: Add 30 mL of distilled water to the beaker.

-

Test Conditions: Stir the mixture at a constant speed and maintain the temperature at 60°C for 24 hours.

-

Evaluation: After the test period, remove the steel specimen, wash it with a solvent, and visually inspect it for any signs of rust or corrosion.

-

Reporting: Report the result as "Pass" (no rust) or "Fail" (rust observed). Compare the performance of the additized oil with the base oil.

Visualizations

Caption: Workflow for evaluating this compound as a lubricant additive.

Caption: Proposed mechanism of boundary film formation by this compound.

References

- 1. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. stle.org [stle.org]

- 4. How to Identify Different Types of Grease [machinerylubrication.com]

- 5. US2607735A - Alkaline earth metal soap greases - Google Patents [patents.google.com]

- 6. hexagon-europe.com [hexagon-europe.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. specialchem.com [specialchem.com]

- 10. researchgate.net [researchgate.net]

- 11. iarjset.com [iarjset.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. tribology.rs [tribology.rs]

- 16. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]

- 17. Lubricant Testing 101 (ASTM Oil Tests) [performanceoiltechnology.com]

- 18. mdpi.com [mdpi.com]

- 19. Load Carrying Capacity Enhancing Design and Lubrication Investigation of the Magnetic-Water Double Suspension Elastic Support Thrust Bearing [mdpi.com]

- 20. How to Determine the Quality of a Lubricant Additive [machinerylubrication.com]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols: Laboratory Synthesis of Strontium Diricinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium diricinoleate is a metallic soap, a salt of ricinoleic acid and strontium. Metallic soaps have a wide range of industrial applications, including as lubricants, stabilizers, and in the case of strontium-containing compounds, potential applications in bone-related research due to the known effects of strontium on bone metabolism. This document provides a detailed protocol for the laboratory synthesis of this compound, based on established methods for the preparation of metallic soaps.

Chemical Reaction

The synthesis of this compound involves the reaction of two moles of ricinoleic acid with one mole of a strontium base, typically strontium hydroxide. This is an acid-base neutralization reaction.

2 C₁₈H₃₄O₃ + Sr(OH)₂ → Sr(C₁₈H₃₃O₃)₂ + 2 H₂O

(Ricinoleic Acid) + (Strontium Hydroxide) → (this compound) + (Water)

Experimental Protocol: Synthesis of this compound

This protocol is based on the aqueous precipitation method, which is a common technique for the synthesis of metallic soaps.[1][2]

Materials:

-

Ricinoleic acid (C₁₈H₃₄O₃)

-

Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O)

-

Ethanol

-

Distilled water

-

Filtration apparatus (e.g., Büchner funnel)

-

Reaction vessel (e.g., beaker or round-bottom flask) with stirring capability

-

Heating mantle or hot plate with a water bath

-

Drying oven

Procedure:

-

Preparation of Ricinoleic Acid Solution:

-

In a reaction vessel, dissolve the desired amount of ricinoleic acid in a minimal amount of ethanol. This will aid in the dispersion of the fatty acid in the aqueous medium.

-

-

Preparation of Strontium Hydroxide Solution:

-

In a separate beaker, prepare an aqueous solution of strontium hydroxide by dissolving a stoichiometric amount (half the molar equivalent of ricinoleic acid) in distilled water. Gentle heating may be required to facilitate dissolution.

-

-

Reaction:

-

Slowly add the strontium hydroxide solution to the ricinoleic acid solution with vigorous stirring.

-

A white precipitate of this compound should form immediately.

-

Heat the reaction mixture to approximately 60-70°C while continuing to stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate several times with hot distilled water to remove any unreacted starting materials and soluble byproducts.

-

Finally, wash the precipitate with a small amount of ethanol to aid in drying.

-

-

Drying:

-

Dry the purified this compound in a drying oven at a temperature below its decomposition point, for example, at 60-80°C, until a constant weight is achieved.

-

Data Presentation

The following table should be used to record the quantitative data from the synthesis.

| Parameter | Value | Units | Notes |

| Mass of Ricinoleic Acid | g | ||

| Moles of Ricinoleic Acid | mol | ||

| Mass of Sr(OH)₂·8H₂O | g | ||

| Moles of Sr(OH)₂·8H₂O | mol | ||

| Theoretical Yield | g | ||

| Actual Yield | g | Mass of the dried final product. | |

| Percentage Yield | % | (Actual Yield / Theoretical Yield) * 100 | |

| Melting Point | °C | If determinable. | |

| Appearance | - | e.g., White powder, waxy solid. |

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the carboxylate salt by observing the disappearance of the carboxylic acid O-H stretch and the appearance of characteristic carboxylate stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the ricinoleate moiety.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound and the presence of any water of hydration.

-

Elemental Analysis: To determine the strontium content and confirm the empirical formula.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated fume hood.

-

Avoid inhalation of dust from the final product.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Application Note: Comprehensive Characterization of Strontium Diricinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium diricinoleate is a salt composed of a strontium cation and two ricinoleate anions. Ricinoleic acid, the fatty acid component, is known for its unique hydroxyl group, which imparts distinct physical and chemical properties. Strontium, an alkaline earth metal, is recognized for its beneficial effects on bone metabolism.[1][2] This combination suggests potential applications for this compound in pharmaceuticals and biomaterials, particularly for bone regeneration.[3] A thorough characterization of this compound is essential for its development and quality control. This application note provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound.

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and composition of this compound.

Infrared (IR) Spectroscopy

Application: IR spectroscopy is used to identify the functional groups present in this compound, confirming the presence of the carboxylate group, the hydroxyl group, and the aliphatic chain of ricinoleic acid, as well as the interaction between the strontium ion and the carboxylate.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. The spectrum of strontium carbonate shows a characteristic peak at 693 cm⁻¹ which can be used for comparison.[4]

Expected Data:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3400 |

| C-H stretch (aliphatic) | ~2850-2950 |

| C=O stretch (carboxylate) | ~1550-1610 |

| C-O stretch | ~1260 |

| Sr-O vibration | < 600 |

Atomic Absorption Spectroscopy (AAS)

Application: AAS is a highly sensitive technique for quantifying the strontium content in this compound, which is crucial for determining the purity and stoichiometry of the compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and digest it in a suitable acid matrix (e.g., 3.5% nitric acid) to bring the strontium into solution.[5]

-

Standard Preparation: Prepare a series of strontium standard solutions of known concentrations.

-

Data Acquisition: Analyze the samples and standards using a graphite furnace atomic absorption spectrometer (GF-AAS) with Zeeman background correction.[5]

-

Data Analysis: Construct a calibration curve from the standards and determine the strontium concentration in the sample.

Typical GF-AAS Parameters:

| Parameter | Value |

| Wavelength | 460.7 nm |

| Ashing Temperature | ~1000 °C[5] |

| Atomization Temperature | ~2700 °C[5] |

Chromatographic Techniques

Chromatography is essential for separating strontium from other ions and for analyzing the ricinoleic acid component.

Ion Chromatography (IC)

Application: IC can be used to determine the concentration of strontium ions and to detect any other cationic or anionic impurities.

Experimental Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in an appropriate solvent and dilute to a suitable concentration.

-

Separation: Inject the sample into an ion chromatograph equipped with a suitable cation exchange column.

-